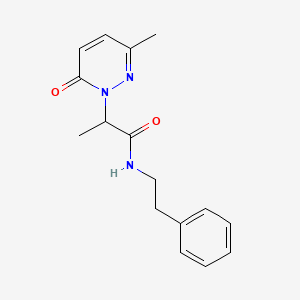

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by a pyridazinone ring substituted with a methyl group and a phenethylpropanamide moiety

Vorbereitungsmethoden

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide typically involves the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution with Methyl Group:

Attachment of Phenethylpropanamide Moiety: The final step involves the coupling of the pyridazinone derivative with phenethylpropanamide. This can be accomplished through amide bond formation using coupling reagents such as carbodiimides or through direct amidation reactions.

Analyse Chemischer Reaktionen

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyridazinone ring.

Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

Agrochemicals: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests or weeds.

Biological Studies: Researchers use the compound to study its effects on various biological pathways and to understand its mechanism of action at the molecular level.

Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide can be compared with other pyridazinone derivatives, such as:

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide: This compound has a similar structure but with an acetamide moiety instead of a propanamide moiety.

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide: This derivative has a butanamide moiety, which may result in different biological activities and properties.

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylbenzamide: The presence of a benzamide moiety can significantly alter the compound’s interaction with biological targets and its overall pharmacokinetic profile.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethylpropanamide moiety, which may confer distinct biological activities and properties compared to other similar compounds.

Biologische Aktivität

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide , also known as CL-285032, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₅H₁₅N₅O

- Molecular Weight : 269.31 g/mol

- IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets. The compound's structure suggests potential activity against certain enzymes and receptors involved in inflammatory and neurological pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes associated with inflammatory responses, similar to other pyridazine derivatives. For instance, it has been linked to the modulation of autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which plays a crucial role in various pathological conditions including fibrosis and cancer progression .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound shows favorable lipophilicity, which aids in gastrointestinal absorption.

- Distribution : Its distribution coefficient (Log D) indicates good potential for tissue penetration.

- Metabolism : Metabolic stability studies are ongoing to understand its degradation pathways.

Biological Activity

The biological activity of this compound has been evaluated through various assays and models.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. This includes the suppression of pro-inflammatory cytokines and mediators in cell cultures exposed to inflammatory stimuli.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. Animal models have shown that it can reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases.

Case Studies

Several studies have explored the therapeutic applications of this compound:

-

Study on Inflammatory Bowel Disease (IBD) :

- Objective : To evaluate the anti-inflammatory effects in a murine model of IBD.

- Findings : Treatment with the compound resulted in decreased inflammation markers and improved histological scores compared to control groups.

-

Neurodegeneration Model :

- Objective : Assess neuroprotective effects in a model of Alzheimer’s disease.

- Findings : The compound reduced amyloid-beta accumulation and improved cognitive function in treated mice.

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Outcome |

|---|---|---|

| Anti-inflammatory | Murine IBD model | Decreased inflammation markers |

| Neuroprotective | Alzheimer’s disease model | Reduced amyloid-beta levels; improved cognition |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 269.31 g/mol |

| Log D (pH 7.4) | ~2.5 |

| Bioavailability | High |

Eigenschaften

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-12-8-9-15(20)19(18-12)13(2)16(21)17-11-10-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYIZHVCDOTNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.